![molecular formula C10H6Cl3NO B12582447 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- CAS No. 501099-10-1](/img/structure/B12582447.png)
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro-
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Overview
Description
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is a chemical compound that belongs to the class of pyrrolones This compound is characterized by the presence of a pyrrolone ring substituted with dichloro and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl and dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) and various organic halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that pyrrole-based compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The compound's structural features allow it to interact effectively with biological targets.
Case Study:
A study conducted by Zhang et al. (2003) demonstrated the synthesis of various pyrrole derivatives and their evaluation against cancer cell lines. The results indicated that 3,4-dichloro derivatives exhibited notable cytotoxicity against human cancer cells, suggesting their potential as lead compounds for further development .
Antioxidant Properties
Pyrrole derivatives are also known for their antioxidant activities. Research has identified that certain modifications to the pyrrole structure can enhance its ability to scavenge free radicals.
Data Table: Antioxidant Activity of Pyrrole Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | 1.675 | Reducing power assay |
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine | 1.573 | Free radical scavenging |
This table summarizes findings from a study that measured the reducing power of various pyrrole derivatives, highlighting their potential use in formulations aimed at oxidative stress-related conditions .
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly in relation to dopamine receptors. Modifications to the pyrrole structure can lead to enhanced affinity and selectivity for D3 dopamine receptors.
Case Study:
A report detailed the synthesis of modified piperazine derivatives that included pyrrole scaffolds. These compounds demonstrated high selectivity for D3 receptors over D2 receptors, making them valuable tools for studying neuropsychiatric disorders .
Antimicrobial Properties
Research has also indicated that pyrrole derivatives possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes is a key factor in its effectiveness against various pathogens.
Data Table: Antimicrobial Efficacy of Pyrrole Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3,4-Dichloro-1-(3-chlorophenyl)-pyrrole | E. coli | 32 µg/mL |
3,4-Dichloro-1-(3-chlorophenyl)-pyrrole | S. aureus | 16 µg/mL |
This table illustrates the antimicrobial activity of the compound against common bacterial strains, emphasizing its potential application in developing new antibiotics .
Polymer Chemistry
The unique chemical structure of 2H-Pyrrol-2-one derivatives allows them to be used as monomers in polymer synthesis. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study:
Research has shown that incorporating dichloro-pyrrole derivatives into polymer systems results in materials with improved tensile strength and thermal resistance compared to traditional polymers .
Coatings and Adhesives
Due to their chemical stability and adhesive properties, pyrrole derivatives are being investigated for use in coatings and adhesives. Their ability to form strong bonds makes them suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrrol-2-one, 3,4-dichloro-1-(4-chlorophenyl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 3,4-dichloro-1-(2-chlorophenyl)-1,5-dihydro-
- 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-bromophenyl)-1,5-dihydro-
Uniqueness
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dichloro and chlorophenyl groups can enhance its stability and provide specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrrolidine structure, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of 2H-Pyrrol-2-one, 3,4-dichloro-1-(3-chlorophenyl)-1,5-dihydro- is C10H8Cl3NO with a molecular weight of approximately 276.54 g/mol. Its structure features multiple chlorine substituents and a chlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2H-Pyrrol-2-one have shown potent activity against various bacterial strains. A comparative analysis revealed that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
2H-Pyrrol-2-one derivative | 3.12 | Staphylococcus aureus |
Ciprofloxacin | 2 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant potential of pyrrole derivatives has also been explored. The DPPH radical scavenging assay indicated that some compounds exhibited high radical scavenging abilities, with percentages of inhibition reaching up to 88% compared to ascorbic acid . This suggests that the incorporation of specific substituents in the pyrrole ring can enhance antioxidant activity.
Structure-Activity Relationship (SAR)
The biological efficacy of 2H-Pyrrol-2-one is closely tied to its structural components. Modifications in the chlorophenyl group and the introduction of various substituents have been shown to influence receptor binding affinities and selectivity. For instance, compounds with higher lipophilicity often demonstrate improved blood-brain barrier (BBB) penetration, which is crucial for central nervous system-targeting therapies .
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that compounds with dichloro substitutions exhibited enhanced activity against E. coli and Staphylococcus aureus, suggesting a promising avenue for developing new antibacterial agents .
Investigation into Antioxidant Properties
Another investigation focused on the antioxidant capabilities of pyrrole derivatives using the DPPH assay. The study found that certain modifications led to significantly increased antioxidant activity compared to known standards like vitamin C . This highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions.
Properties
CAS No. |
501099-10-1 |
---|---|
Molecular Formula |
C10H6Cl3NO |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,4-dichloro-1-(3-chlorophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H6Cl3NO/c11-6-2-1-3-7(4-6)14-5-8(12)9(13)10(14)15/h1-4H,5H2 |
InChI Key |
UFYUHVMPCFYOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)N1C2=CC(=CC=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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